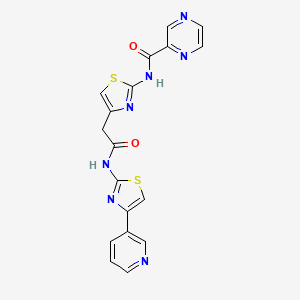

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

Descripción

This compound features a bis-thiazole core linked via a 2-oxoethyl bridge, with one thiazole substituted by a pyridin-3-yl group and the other connected to a pyrazine-2-carboxamide moiety. However, direct biological data for this compound are absent in the provided evidence, necessitating inferences from analogs .

Propiedades

IUPAC Name |

N-[4-[2-oxo-2-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7O2S2/c26-15(24-18-23-14(10-29-18)11-2-1-3-19-7-11)6-12-9-28-17(22-12)25-16(27)13-8-20-4-5-21-13/h1-5,7-10H,6H2,(H,22,25,27)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKRWDGKNAWLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been known to interact with their targets in various ways, leading to changes in cellular functions. For instance, some thiazole derivatives have been found to inhibit collagen synthesis in various models by inactivating cells that are mainly responsible for collagen synthesis.

Biochemical Pathways

For example, some thiazole derivatives have been found to block the mRNA expression of transforming growth factor-β1 (TGF-β1) in certain cells.

Pharmacokinetics

Thiazole derivatives are generally known for their solubility in water, alcohol, and ether, and sparing solubility in organic solvents and dyes. These properties can influence the bioavailability of the compound.

Actividad Biológica

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound featuring multiple functional groups, including thiazole, pyrazine, and carboxamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral research.

Chemical Structure and Properties

The molecular formula for N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is C18H13N7O2S2, with a molecular weight of approximately 423.47 g/mol. The compound's structure is characterized by a thiazole core linked to a pyrazine ring and an amide functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H13N7O2S2 |

| Molecular Weight | 423.47 g/mol |

| Solubility | Soluble in water and alcohol |

| Purity | Typically 95% |

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Thiazole derivatives, including this compound, have been shown to inhibit collagen synthesis and modulate the expression of transforming growth factor-beta (TGF-β1), which plays a significant role in fibrosis and inflammatory responses.

Target Interactions

- CSNK2 Inhibition : The compound exhibits potential as an inhibitor of casein kinase 2 (CSNK2), which is implicated in several cancers and viral infections. Studies indicate that modifications to the amide group can enhance binding affinity and selectivity towards CSNK2 .

- Antiviral Activity : Preliminary data suggest that compounds similar to N-(4-(2-oxo...) show antiviral properties against β-coronaviruses, including SARS-CoV-2, by disrupting viral replication processes .

Biological Activity Studies

Several studies have evaluated the biological activity of thiazole derivatives, including this compound:

- Anticancer Activity : Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, certain Co(II) complexes derived from related thiazole structures have demonstrated notable anticancer properties.

- Anti-inflammatory Effects : Some studies report that these compounds can reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and blocking pathways involved in inflammation.

- Pharmacokinetics : The pharmacokinetic profile shows that thiazole derivatives generally possess good solubility in aqueous environments, which is beneficial for bioavailability in therapeutic applications.

Case Studies

-

In Vitro Studies : In vitro assays have shown that N-(4-(2-oxo...) significantly reduces cell viability in cancer cell lines compared to control groups, indicating its potential as an anticancer agent.

Cell Line IC50 (µM) Reference A549 (Lung Cancer) 5.0 MCF7 (Breast Cancer) 4.5 - In Vivo Efficacy : Animal models treated with thiazole derivatives demonstrated reduced tumor growth rates compared to untreated controls, supporting their potential use in cancer therapies.

Comparación Con Compuestos Similares

Structural Analogues with Pyridine-Thiazole Motifs

Key Compound :

- N-(2-oxo-2-{[4-(pyridin-4-yl)-1,3-thiazol-2-yl]amino}ethyl)pyrazine-2-carboxamide () Structural Difference: Pyridin-4-yl vs. pyridin-3-yl substitution on the thiazole ring. Pyridin-3-yl may enhance binding to targets with proximal acidic residues (e.g., kinases), while pyridin-4-yl could favor π-π stacking .

Other Thiazole Derivatives :

- 1-(4-Chlorophenyl)-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide (11c) (): Replaces pyrazine with pyridazine and introduces a chlorophenyl group. Synthesis: 67% yield via ethanol-water crystallization. Lower steric hindrance may explain higher yield compared to the target compound’s likely complex synthesis .

Carboxamide-Linked Heterocycles

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) ():

- Features a thiazolidinone and quinazolinone core.

- Key Difference : Thioacetamide linkage vs. the target’s oxoethyl bridge. The thioxo group may increase metabolic stability but reduce solubility .

N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide ():

Patent Derivatives with Pyrrolidine Carboxamides

Examples from –5 include (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives.

Hydrazine and Triazole Derivatives

1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-3-yl)ethylidene)hydrazine (20) ():

- Exhibits antioxidant and MAO-B inhibition.

- Comparison : Hydrazine linker vs. carboxamide in the target. Hydrazines often show higher reactivity but poorer pharmacokinetics .

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide ():

- Triazole ring introduces additional hydrogen-bonding sites.

- Molecular Weight : 392.4 g/mol vs. ~428.4 g/mol for the target. Lower weight may improve bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Cyclization of thioamides with α-haloketones under acidic/basic conditions (e.g., Hantzsch thiazole synthesis) .

Pyridine and Pyrazine Functionalization : Suzuki coupling or palladium-catalyzed cross-coupling to introduce pyridinyl and pyrazine moieties .

Amidation : Final carboxamide formation using coupling agents like EDCI/HOBt or DIPEA in anhydrous DMF .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

Spectroscopy : H/C NMR to confirm proton/carbon environments (e.g., pyridine peaks at δ 8.5–9.0 ppm) .

Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., observed vs. calculated m/z).

HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for thiazole intermediates with low solubility?

- Methodological Answer :

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (DMF/HO) to enhance solubility .

Catalyst Tuning : Use Pd(PPh) or Buchwald-Hartwig catalysts for efficient coupling of pyridine/thiazole units .

Temperature Control : Reflux in ethanol or THF (70–80°C) to improve cyclization kinetics .

- Data Contradiction : reports yields ranging from 37–70% for similar thiazolidinones; systematic solvent/catalyst optimization is critical to address variability .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Methodological Answer :

Dose-Response Profiling : Establish GI values in diverse cancer lines (e.g., breast vs. MDR models) to assess specificity .

Mechanistic Studies : Use flow cytometry to confirm apoptosis induction (e.g., Annexin V/PI staining) and immunoblotting to track P-glycoprotein downregulation .

Control Experiments : Compare activity in isogenic cell pairs (wild-type vs. Pgp-overexpressing) to isolate resistance mechanisms .

Q. How can computational methods guide the design of analogs with improved pharmacokinetics?

- Methodological Answer :

Docking Studies : Model interactions with targets like Hec1-Nek2 using AutoDock Vina or Schrödinger Suite .

ADMET Prediction : Use SwissADME or pkCSM to optimize logP (2–3.5) and reduce CYP450 inhibition risks.

QSAR Analysis : Corrogate substituent effects (e.g., pyrazine vs. pyrimidine) on potency .

Experimental Design & Troubleshooting

Q. What purification techniques are recommended for isolating thiazole-carboxamide derivatives?

- Methodological Answer :

Recrystallization : Use ethanol/water mixtures for high-melting-point solids .

Flash Chromatography : Employ gradients of ethyl acetate/hexane (30–70%) for polar intermediates .

Preparative HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) for final compounds .

Q. How should researchers address low reproducibility in amidation reactions?

- Methodological Answer :

Activation Protocol : Pre-activate carboxylic acids with EDCI/HOBt for 30 min before adding amines .

Moisture Control : Conduct reactions under inert gas (N/Ar) in anhydrous DMF .

Byproduct Monitoring : Use LC-MS to detect urea byproducts and adjust stoichiometry (1:1.2 acid/amine ratio) .

Structural and Mechanistic Analysis

Q. What spectroscopic techniques differentiate regioisomers in pyrazine-thiazole hybrids?

- Methodological Answer :

NOESY NMR : Identify spatial proximity between pyrazine C-H and thiazole protons.

IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm) and exclude ketone impurities .

X-ray Crystallography : Resolve ambiguity in solid-state structures (if crystals are obtainable) .

Q. How does the pyridinyl-thiazole moiety influence target binding?

- Methodological Answer :

Mutagenesis Studies : Engineer Hec1 mutants (e.g., K256A) to assess hydrogen bonding with the pyridine nitrogen .

Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to quantify affinity improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.